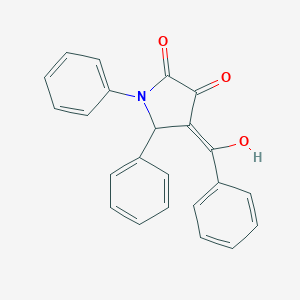
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BHDP, is a synthetic compound that has been widely used in scientific research due to its unique properties. BHDP is a member of the pyrrolone family and is commonly used as a starting material for the synthesis of various other compounds.
Wirkmechanismus
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. The compound binds to the active site of these enzymes and prevents them from functioning properly. 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to bind to DNA and RNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of various enzymes. 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antioxidant properties, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. The compound is also relatively inexpensive compared to other compounds with similar properties. However, 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new drugs based on the structure of 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the study of the compound's anti-cancer properties and its potential use in cancer therapy. Additionally, the use of 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one as a fluorescent probe for the study of protein and DNA binding is an area of ongoing research.
Synthesemethoden
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is synthesized using a multistep process that involves the reaction of 3,4-dihydroxybenzaldehyde with aniline to form a Schiff base. The Schiff base is then cyclized using acetic anhydride and a catalytic amount of p-toluenesulfonic acid to form 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. The compound is then purified using column chromatography to obtain a high yield of pure 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the synthesis of novel materials. The compound has shown promising results in the treatment of cancer, bacterial infections, and Alzheimer's disease. 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been used as a fluorescent probe to study the binding of proteins and DNA.
Eigenschaften
Produktname |
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C23H17NO3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-1,5-diphenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17NO3/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24(23(27)22(19)26)18-14-8-3-9-15-18/h1-15,20,25H/b21-19- |
InChI-Schlüssel |
UQBGJFLODCDKNC-VZCXRCSSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)



![2-(3-methylphenoxy)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B274098.png)
![4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide](/img/structure/B274099.png)


![N-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-hydroxy-2-propylpentanamide](/img/structure/B274104.png)



![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)